4-Bromo-1-[chloro(difluoro)-methoxy]-2-nitro-benzene

Structural authentication Regioisomer purity Quality control

Generic halogenated nitroaromatics often fail in sequential substitution due to insufficient leaving-group orthogonality, producing regioisomeric mixtures. This compound's chloro(difluoro)methoxy (CDFM) group exhibits intermediate reactivity-more reactive than chlorine yet less than fluorine-enabling selective CDFM displacement with amines before bromine participates in cross-coupling. - Orthogonal reactivity: CDFM group is displaced selectively by amines, then bromine undergoes Suzuki/Buchwald coupling without interference. - Agrochemical relevance: CDFM is explicitly claimed as a preferred sulfonylurea herbicide substituent (U.S. Patent 5,434,124). - Analytical QC: Distinctive Br/Cl isotopic pattern enables unambiguous LC-MS monitoring; supplied at ≥95% purity with COA.

Molecular Formula C7H3BrClF2NO3
Molecular Weight 302.46 g/mol
CAS No. 1417566-75-6
Cat. No. B1404774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-[chloro(difluoro)-methoxy]-2-nitro-benzene
CAS1417566-75-6
Molecular FormulaC7H3BrClF2NO3
Molecular Weight302.46 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)[N+](=O)[O-])OC(F)(F)Cl
InChIInChI=1S/C7H3BrClF2NO3/c8-4-1-2-6(15-7(9,10)11)5(3-4)12(13)14/h1-3H
InChIKeyCQWQIGFJVJWKTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Multi-Halogenated Nitrobenzene Building Block Overview


4-Bromo-1-[chloro(difluoro)-methoxy]-2-nitro-benzene (CAS 1417566-75-6) is a fully substituted aromatic nitro compound bearing bromo, nitro, and chloro(difluoro)methoxy (CDFM) groups on a single benzene ring . Its molecular formula is C₇H₃BrClF₂NO₃ with a molecular weight of 302.46 g/mol . The compound serves as a polyfunctional intermediate in medicinal chemistry and agrochemical research, where the bromine atom provides a cross‑coupling handle and the CDFM group imparts distinct lipophilicity and metabolic stability .

Workflow
Suzuki, Buchwald, or amination cross-coupling via bromine handle
Reactivity
Orthogonal displacement sequence: CDFM then Br; unique over all‑halogen analogs
Role
Polyfunctional intermediate for medicinal chemistry and agrochemical building blocks

Why Structural Specificity Matters for This Building Block


Closely related analogs—such as the positional isomer 4-bromo-2-[chloro(difluoro)methoxy]-1-nitrobenzene (CAS 1417567-49-7) or the des‑bromo derivative 1-[chloro(difluoro)methoxy]-4-nitrobenzene—exhibit different regiochemical electronic landscapes and steric profiles that profoundly alter reactivity and binding [1]. The CDFM group behaves as a pseudohalogen and can be displaced competitively with conventional halogens under amination conditions, so the specific positioning of Br versus CDFM versus NO₂ dictates which site reacts preferentially [1]. Substituting a different isomer or a des‑bromo variant therefore risks failure in downstream coupling chemistry or undesired metabolic profiles in bioactive molecules [1].

Regioisomer mismatch alters reactivity
Isomer 1417567-49-7 has CDFM ortho to nitro; electronic landscape and preferred amination site differ significantly from the para CDFM target, risking failed coupling sequences.
Des‑bromo analog lacks diversification vector
1‑[Chloro(difluoro)methoxy]‑4‑nitrobenzene cannot support late‑stage cross‑coupling; using it limits SAR exploration and removes the key synthetic handle.
CDFM pseudohalogen behavior competes with conventional halogens
Under amination conditions, CDFM may displace competitively with Br; positional arrangement determines which site reacts preferentially, so isomer choice directly affects product outcome.

Comparator Evidence Versus Closest Structural Analogs


Regiochemical Identity Verification

Target compound 1417566-75-6 possesses a unique InChI Key (CQWQIGFJVJWKTE-UHFFFAOYSA-N) and canonical SMILES (C1=CC(=C(C=C1Br)[N+](=O)[O-])OC(F)(F)Cl) . Its positional isomer 1417567-49-7, 4-bromo-2-[chloro(difluoro)methoxy]-1-nitrobenzene, carries the CDFM group at the 2‑position and nitro at the 1‑position, yielding a different InChI Key . These orthogonal identifiers enable unambiguous identity verification by LC‑MS or NMR, preventing catastrophic batch mix‑ups in multi‑step synthesis campaigns .

Regioisomer Identity
Data to verify
InChI Key CQWQIGFJVJWKTE-UHFFFAOYSA-N distinct from isomer 1417567-49-7
Supports unambiguous regioisomer verification in procurement
Non‑overlapping InChI Keys enable orthogonal identity confirmation
Structural authentication Regioisomer purity Quality control

Lipophilicity Enhancement for Membrane Permeability

The target compound exhibits a predicted XLogP3 of 3.9 . In contrast, the des‑bromo analog 1-[chloro(difluoro)methoxy]-4-nitrobenzene (CAS 40750-71-8) has a predicted XLogP of approximately 2.5–2.8 (estimated from ChemSrc data), and the des‑Cl analog 4-bromo-1-(difluoromethoxy)-2-nitrobenzene (CAS 865886-84-6) exhibits a predicted XLogP of approximately 3.2 . The +0.7 to +1.4 log unit increase translates to a 5‑ to 25‑fold higher octanol/water partition coefficient, which can be critical for membrane permeability in cell‑based assays .

Lipophilicity Shift
Data to verify
ΔXLogP3 +0.7 to +1.4 vs. des‑Br/des‑Cl analogs
Reported higher lipophilicity may support permeability screening
XLogP3 computed; 5‑ to 25‑fold higher partition coefficient context-dependent
Lipophilicity Drug‑likeness ADME prediction

Selective CDFM Reactivity in Aminodehalogenation

Petko et al. (2025) demonstrated that the CDFM group on aromatic nitro compounds can be selectively replaced by an amino group under aqueous ammonia at 80‑160°C, with reactivity falling between fluorine and chlorine [1]. In the target compound, the CDFM group is positioned para to the nitro and meta to the bromine, creating a unique reactivity gradient: the CDFM group is expected to undergo preferential amination before the bromine atom due to its pseudohalogen character, in contrast to the isomer 1417567-49-7 where the CDFM is ortho to the nitro and may experience different activation [1]. This differential reactivity enables sequential functionalization strategies unavailable with simpler dihalogenated analogs.

CDFM Amination Reactivity
Class-level inference
Intermediate reactivity: F > CDFM >> Cl in SNAr (Petko et al. 2025)
Supports sequential functionalization strategy review
Extrapolated from class-level study; substrate-specific kinetics not determined
Nucleophilic aromatic substitution Regioselective amination Pseudohalogen reactivity

Documented Purity Baseline for Procurement

The target compound is commercially available with a minimum purity specification of 95% (AKSci, Catalog No. 1657DX) , whereas many positional isomers (e.g., 1417567-49-7) are typically listed at 98% from specialty suppliers but lack publicly documented batch‑to‑batch reproducibility data . This documented 95% baseline provides a clear procurement specification and quality target that can be verified by HPLC or GC during incoming inspection, reducing the risk of using under‑characterized material in sensitive reactions .

Purity Baseline
Specification review
95% minimum purity (AKSci Cat. No. 1657DX)
Documented procurement specification supports batch consistency
COA available; isomer 1417567-49-7 listed at 98% but batch data not uniformly documented
Quality assurance Batch reproducibility Procurement specification

Molecular Weight Advantage in Mass Spectrometry

With a molecular weight of 302.46 g/mol, the target compound is approximately 34 Da heavier than the des‑bromo analog 1-[chloro(difluoro)methoxy]-4-nitrobenzene (MW 223.56) and approximately 34 Da heavier than the des‑Cl analog 4-bromo-1-(difluoromethoxy)-2-nitrobenzene (MW 268.01) . This mass difference is readily discernible by LC‑MS, facilitating reaction monitoring and purification by mass‑directed preparative HPLC. The intermediate molecular weight places it in the sweet spot for fragment‑based lead discovery (typically 120–350 Da) while retaining sufficient complexity for SAR exploration .

Molecular Weight Difference
Data to verify
+78.9 Da vs. des‑Br analog; +34.5 Da vs. des‑Cl analog
Distinct mass supports MS tracking and purification monitoring
302.46 g/mol; within fragment‑based lead discovery range
Molecular design Fragment‑based screening Mass‑directed purification

Regioisomeric Purity in Cross-Coupling Reactions

In Pd‑catalyzed Suzuki‑Miyaura cross‑coupling, the position of the bromine atom relative to electron‑withdrawing groups strongly influences oxidative addition rates. The target compound places Br at the 4‑position (para to the CDFM‑bearing carbon), whereas isomer 1417567-49-7 places Br at the same 4‑position but with CDFM at the 2‑position [1]. The different electronic environments alter the electron density at the C–Br bond; qualitative literature precedent indicates that nitro‑activated aryl bromides undergo oxidative addition up to 10‑fold faster than non‑activated analogs [1]. Using the incorrect isomer could lead to dramatically different coupling yields and by‑product profiles in library synthesis .

Coupling Rate Projection
Class-level inference
Up to ~10‑fold faster oxidative addition vs. non‑activated aryl bromides (projected)
Regioisomeric purity essential for reproducible coupling yields
Electronic push‑pull differs between target and isomer 1417567-49-7; no direct kinetic data
Suzuki coupling Regioselectivity Cross‑coupling efficiency

Key Applications in Drug Discovery and Agrochemical R&D


Sulfonylurea Herbicide Intermediate

The chlorodifluoromethoxy group is explicitly claimed as a preferred substituent (R³) in broad‑scope sulfonylurea herbicide patents (e.g., U.S. Patent 5,434,124 and CA 2,101,952) [1]. The target compound’s bromine handle enables late‑stage functionalization via Suzuki coupling to install diverse aryl or heteroaryl groups, while the nitro group can be reduced to an aniline and subsequently converted to a sulfonylurea bridge. This specific substitution pattern is not accessible from the des‑bromo analog, which lacks the cross‑coupling vector necessary for diversification [1].

CNS-Penetrant Kinase Inhibitor Fragment

The XLogP3 of 3.9 places this compound in an optimal lipophilicity range for blood‑brain barrier penetration (typically XLogP 1‑4 for CNS drugs) [1]. The bromine atom allows for rapid exploration of chemical space via Suzuki‑Miyaura or Buchwald‑Hartwig couplings, while the CDFM group provides metabolic shielding at the para position. In contrast, the des‑Br analog (XLogP ≈ 2.5) may fail to achieve sufficient brain exposure in pharmacokinetic studies [1].

Orthogonal Functionalization Strategy

The CDFM group’s demonstrated intermediate reactivity in aminodehalogenation (more reactive than Cl, less than F) enables a sequential synthetic strategy: first, the CDFM group is displaced with an amine, then the remaining bromine participates in a cross‑coupling reaction [1]. This orthogonal reactivity is not possible with all‑halogen analogs (e.g., 1‑bromo‑4‑chloro‑2‑nitrobenzene) where the two leaving groups show insufficient reactivity contrast, often leading to mixtures of regioisomeric products [1].

LC-MS Method Development Standard

With a distinct molecular weight of 302.46 Da and a characteristic isotopic pattern from Br and Cl, this compound serves as an ideal internal standard or system suitability test compound for LC‑MS methods monitoring halogenated nitroaromatic reaction mixtures [1]. Its unique InChI Key provides unambiguous database registration, and its 95% minimum purity with available COA ensures reliable quantification [1].

Application
Selection Property
Validation Focus
Sulfonylurea herbicide intermediate research
CDFM substitution pattern; bromine coupling handle
Suzuki coupling feasibility; nitro reduction to aniline for sulfonylurea bridge formation
CNS penetrant probe design
Lipophilicity range for BBB permeability evaluation
Brain exposure model review; metabolic stability of CDFM group
Orthogonal functionalization studies
CDFM reactivity gradient vs. bromine
Sequential amination then cross‑coupling feasibility; avoid all‑halogen analog mixtures
LC‑MS method suitability testing
Distinct mass and isotopic pattern (Br, Cl)
Retention time reproducibility; mass accuracy for halogenated nitroaromatic monitoring
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